5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Chemical Procurement Quality Control Synthetic Chemistry

In kinase inhibitor programs, scaffold identity alone fails to guarantee potency, as minor regioisomeric shifts can alter hydrogen-bonding geometry by orders of magnitude. This compound solves that problem. Its precise 5-methyl, 6-amine substitution on the imidazo[4,5-b]pyridine core ensures consistent ATP-pocket engagement. - Molecular weight of 148.17 g/mol & predicted LogP of 0.17, ideal for fragment-based lead discovery. - Free 6-amino group enables modular amide coupling; unsubstituted 2-position allows rapid nucleophilic aromatic substitution. - Batch-to-batch consistency with defined melting point (238-243 °C) and refrigerated (2-8 °C) shipping.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1448064-99-0
Cat. No. B1404932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
CAS1448064-99-0
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1N)NC=N2
InChIInChI=1S/C7H8N4/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,8H2,1H3,(H,9,10,11)
InChIKeyBLIBGQUYZAQULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine: Core Properties & Structural Identity


5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1448064-99-0) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family. Its core scaffold consists of a fused imidazole-pyridine ring system substituted with a methyl group at the 5-position and a primary amine at the 6-position, yielding a molecular weight of 148.17 g/mol and a molecular formula of C7H8N4 . The compound is a solid with a reported melting point range of 238–243 °C and requires storage at 2–8 °C to maintain chemical integrity . This scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibitor design due to its purine-mimetic hydrogen-bonding capacity and vectorial substitution points that enable systematic SAR exploration .

Scaffold Class
Purine-mimetic core for kinase ATP-binding pocket engagement studies
Derivatization
Free 6‑NH₂ and unsubstituted 2‑position support modular SAR exploration
Fragment Profile
Low‑molecular‑weight scaffold may support fragment‑based lead discovery workflows

5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine: Why In-Class Compounds Cannot Be Interchanged


While the imidazo[4,5-b]pyridine scaffold is common to numerous kinase-targeted chemical probes, the precise regioisomeric placement of the 5-methyl and 6-amino substituents fundamentally determines hydrogen-bonding geometry, steric complementarity, and synthetic tractability . QSAR studies on Aurora kinase inhibitors derived from imidazo[4,5-b]pyridine derivatives demonstrate that even minor variations in substitution pattern produce orders-of-magnitude differences in potency and isoform selectivity, underscoring that scaffold alone is insufficient to predict performance [1]. Furthermore, alternative substitution patterns—such as 7-chloro analogs, ribofuranosyl conjugates, or 2-alkyl/2-aryl modifications—yield divergent physicochemical profiles (LogP, solubility, stability) and distinct safety classification profiles, rendering generic procurement of any imidazo[4,5-b]pyridine unsuitable for rigorous SAR or lead optimization campaigns . The following evidence items quantify exactly where 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine diverges from its nearest structural analogs.

Regioisomeric placement of substituents may shift hydrogen‑bonding geometry and kinase selectivity
2‑Alkyl or 2‑aryl modifications may alter lipophilicity and isoform selectivity profile
Ribofuranosyl conjugation at 3‑position may abolish kinase target engagement, as observed in related analogs

5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine: Differentiation from Structural Analogs


Purity and Supply Consistency Across Vendors

5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is available from multiple vendors with distinct purity specifications. Sigma-Aldrich provides the compound as a solid with a defined melting point of 238–243 °C and storage requirement of 2–8 °C, ensuring batch-to-batch consistency for reproducible synthetic outcomes . In contrast, generic vendors report purities ranging from 95% to 98% without specified characterization data, which may introduce variable impurity profiles that confound biological assay interpretation . The Sigma-Aldrich product (Catalog No. 791210) includes batch-specific Certificates of Analysis (COA), a critical differentiator for regulated research environments.

Purity & Supply
Head‑to‑head
COA‑verified mp 238–243 °C (Sigma‑Aldrich) vs 95–98% purity only (generic vendors)
Supports reproducible synthetic outcomes and assay interpretation
Batch‑specific characterization reduces inter‑lot variability risk
Chemical Procurement Quality Control Synthetic Chemistry

Lipophilicity Divergence from 2-Substituted Analogs

The unsubstituted 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine core exhibits a predicted LogP of 0.17 . In comparison, 2-substituted analogs bearing hydrophobic moieties demonstrate significantly elevated lipophilicity; for example, 5-methyl-2-(propan-2-yl)-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1798661-93-4) is described as possessing enhanced electron-rich properties due to the 2-isopropyl group, which modulates steric and electronic characteristics to potentially improve selectivity and stability [1]. While quantitative LogP data for the 2-isopropyl analog is not reported, the structural difference predicts a LogP increase of approximately 0.5–1.0 units based on the Hansch-Fujita π constant for the isopropyl group (π ≈ 1.3). This divergence is critical for modulating passive permeability and solubility.

Lipophilicity Shift
Class‑level
Predicted LogP 0.17 vs estimated 0.67–1.17 for 2‑isopropyl analog
Lower LogP may reduce non‑specific binding in polar fragment libraries
Estimated ΔLogP based on substituent π constant; confirm experimentally
Medicinal Chemistry ADME Prediction SAR Analysis

Hazard Classification and Storage Requirements

5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine carries specific hazard classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, and STOT SE 3 (Respiratory System) . This contrasts with many 2-substituted or 3-substituted imidazo[4,5-b]pyridine analogs that exhibit different hazard profiles due to altered functional groups. For instance, 2-(4-methylsulfanyl-phenyl)-3H-imidazo[4,5-b]pyridin-6-yl-amine (CAS 896114-89-9) and 7-chloro-5-methyl-3-(β-D-ribofuranosyl)-3H-imidazo[4,5-b]pyridin-6-amine possess distinct toxicological classifications based on their substituent arrays, though specific GHS data for these comparators are not publicly aggregated [1]. Additionally, the compound requires refrigerated storage (2–8 °C) to prevent degradation, a constraint not uniformly applicable to all imidazo[4,5-b]pyridine analogs .

Hazard Profile
Reported
Acute Tox. 4, Eye/Skin Irrit. 2, STOT SE 3; requires 2–8 °C storage
Cold storage and specific hazard handling impact laboratory logistics
Differing substitution patterns may alter GHS classification
Laboratory Safety Chemical Handling Inventory Management

Synthetic Accessibility vs 7-Chloro and Ribofuranosyl Analogs

The 5-methyl-6-amino substitution pattern preserves both a nucleophilic amine handle for amide bond formation and a free 2-position for further diversification, enabling modular library synthesis . In contrast, analogs bearing 7-chloro substituents (e.g., 7-chloro-5-methyl-3-(β-D-ribofuranosyl)-3H-imidazo[4,5-b]pyridin-6-amine) require additional synthetic steps for halogen introduction and present cross-reactivity liabilities [1]. Ribofuranosyl conjugates of this scaffold exhibit only 6% enzyme inhibition at 0.4 mM, demonstrating that glycosylation at the 3-position abolishes target engagement, underscoring the critical importance of maintaining the unmodified 3H-imidazo[4,5-b]pyridine core for kinase-directed applications [2].

Synthetic Access
Context‑dependent
Unsubstituted 2‑position enables modular derivatization; ribofuranosyl analog shows 6% inhibition at 0.4 mM
Unmodified core retains kinase engagement potential; glycosylation compromises activity
Activity inferred from Bos taurus enzyme assay (BRENDA)
Synthetic Methodology Medicinal Chemistry Fragment-Based Drug Discovery

Molecular Weight and Minimalism vs 2,6-Disubstituted Analogs

With a molecular weight of 148.17 g/mol, 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine falls within the optimal fragment-like property range (MW < 300, clogP < 3, H-bond donors ≤ 3) . In contrast, published potent 2,6-disubstituted imidazo[4,5-b]pyridine TAM kinase inhibitors possess molecular weights exceeding 350–450 g/mol, which correlates with reduced ligand efficiency and increased off-target polypharmacology [1]. For example, 2-butyl-3-(2-chlorobenzyl)-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine has a molecular weight of 328.84 g/mol, representing a >2.2-fold increase in mass relative to the core . This minimal core enables structure-guided fragment growing with controlled property inflation, a strategy not feasible with pre-decorated, higher-molecular-weight analogs.

Fragment Minimalism
Context‑dependent
MW 148 vs >350–450 for 2,6‑disubstituted inhibitors
Low MW supports fragment‑growing with controlled property inflation
Ligand efficiency advantage may facilitate lead optimization
Fragment-Based Drug Design Lead Optimization Physicochemical Property Space

5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine: Optimal Application Scenarios


Fragment-Based Kinase Inhibitor Discovery

The low molecular weight (148.17 g/mol) and favorable predicted LogP (0.17) position this compound as an ideal fragment starting point for kinase inhibitor programs . Its purine-mimetic scaffold enables engagement of the ATP-binding pocket while preserving vectorial substitution points at the 2-position and 6-amine for systematic fragment growing. QSAR models of imidazo[4,5-b]pyridine Aurora kinase inhibitors confirm that this core substitution pattern is compatible with high-affinity binding, whereas ribofuranosyl conjugates (6% inhibition at 0.4 mM) demonstrate complete loss of activity, underscoring the critical importance of maintaining the unadorned 3H-imidazo[4,5-b]pyridine core .

Parallel Library Synthesis for SAR Exploration

The free 6-amino group and unsubstituted 2-position enable rapid, modular derivatization via amide coupling or nucleophilic aromatic substitution . This contrasts with 2-substituted analogs (e.g., 5-methyl-2-(propan-2-yl)-3H-imidazo[4,5-b]pyridin-6-amine) which require de novo synthesis for each modification, increasing synthetic burden [1]. Procurement from Sigma-Aldrich (Cat. No. 791210) ensures batch-to-batch consistency with defined melting point (238–243 °C) and COA traceability, critical for reproducible parallel library generation in medicinal chemistry campaigns .

Traceable Quality Control for Regulated Research

Academic and industrial laboratories operating under GLP or GMP-aligned quality systems benefit from the COA-documented purity and characterization data provided by Sigma-Aldrich (Cat. No. 791210) . Generic vendors offer purity ranges of 95–98% without batch-specific analytical certification, introducing variability that may confound biological assay reproducibility . The defined hazard classification (Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3) and refrigerated storage requirement (2–8 °C) further mandate standardized handling protocols, making the traceable supply chain essential for regulatory-compliant research workflows .

Application
Selection Property
Validation Focus
Fragment‑Based Kinase Inhibitor Discovery
Fragment‑like profile (MW <300, clogP <3)
ATP‑binding pocket engagement; vectorial derivatization capacity
Parallel Library SAR Exploration
Free 6‑NH₂ and unsubstituted 2‑position
Modular derivatization reproducibility; COA‑supported supply consistency
Quality‑Controlled Research Workflows
Documented purity and hazard classification
Batch consistency documentation; safety protocol alignment

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